[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid
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Overview
Description
[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a benzyloxy group, a bromine atom, and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Benzyloxylation: The benzyloxy group can be introduced by reacting the phenol derivative with benzyl chloride in the presence of a base like potassium carbonate.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group, resulting in the formation of corresponding alcohols or alkanes.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol or alkane derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the benzyloxy, bromine, and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
[4-(Benzyloxy)phenyl]acetic acid: Lacks the bromine and methoxy groups, which may result in different chemical reactivity and biological activity.
[4-(Benzyloxy)-3-methoxyphenyl]acetic acid: Similar structure but with the methoxy group in a different position, potentially altering its properties.
[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acetic acid: Contains a chlorine atom instead of bromine, which can affect its reactivity and interactions.
Uniqueness
The unique combination of the benzyloxy, bromine, and methoxy groups in [4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
64434-31-7 |
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Molecular Formula |
C16H15BrO4 |
Molecular Weight |
351.19 g/mol |
IUPAC Name |
2-(2-bromo-5-methoxy-4-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C16H15BrO4/c1-20-14-7-12(8-16(18)19)13(17)9-15(14)21-10-11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3,(H,18,19) |
InChI Key |
XZINPGOAMJWJFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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